2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation has been reported to enhance the efficiency of the synthesis, yielding various 2,7-disubstituted products in high yields .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound of the family, which shares the same core structure but lacks specific substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another fused heterocyclic system with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: A related compound with a triazole ring fused to the pyrimidine core.
Uniqueness
2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo versatile chemical transformations and its potential as an antitumor agent make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-7-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-6(2)8-5-10(14)11-9-4-7(3)12-13(8)9/h4-6H,1-3H3,(H,11,14) |
InChI Key |
WFTHVVXUWGNASU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=C1)C(C)C |
Origin of Product |
United States |
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